molecular formula C19H15N3OS B11332668 5-(4-methylphenyl)-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one

5-(4-methylphenyl)-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11332668
M. Wt: 333.4 g/mol
InChI Key: GIWLOFMAXNPGON-UHFFFAOYSA-N
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Description

“5-(4-METHYLPHENYL)-3-[(PYRIDIN-3-YL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE” is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-METHYLPHENYL)-3-[(PYRIDIN-3-YL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 4-methylphenyl and pyridin-3-ylmethyl groups through nucleophilic substitution reactions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienopyrimidine core or the methyl group.

    Reduction: Reduction reactions could target the pyridine ring or other functional groups.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, thienopyrimidines have shown potential as inhibitors of various enzymes and receptors. This compound could be investigated for its activity against specific biological targets.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic effects. Thienopyrimidines have been studied for their anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5-(4-METHYLPHENYL)-3-[(PYRIDIN-3-YL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE” would depend on its specific biological target. Generally, thienopyrimidines can interact with enzymes or receptors, inhibiting their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Pyridine Derivatives: Compounds with pyridine rings and various functional groups.

    Phenyl Derivatives: Compounds with phenyl rings and different substituents.

Uniqueness

The uniqueness of “5-(4-METHYLPHENYL)-3-[(PYRIDIN-3-YL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE” lies in its specific combination of functional groups and the potential biological activities they confer. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

IUPAC Name

5-(4-methylphenyl)-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H15N3OS/c1-13-4-6-15(7-5-13)16-11-24-18-17(16)19(23)22(12-21-18)10-14-3-2-8-20-9-14/h2-9,11-12H,10H2,1H3

InChI Key

GIWLOFMAXNPGON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CN=CC=C4

Origin of Product

United States

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